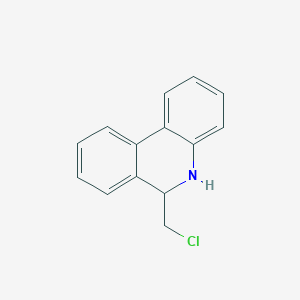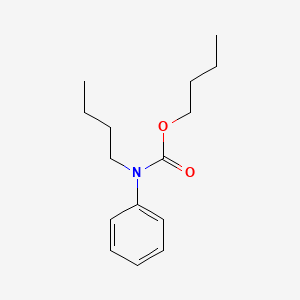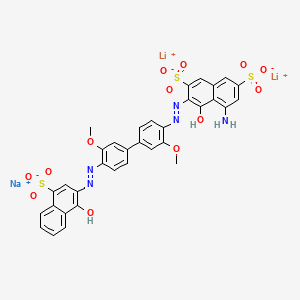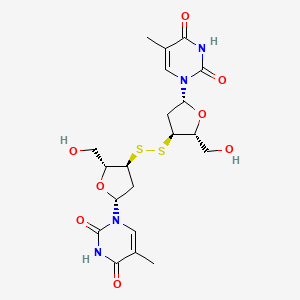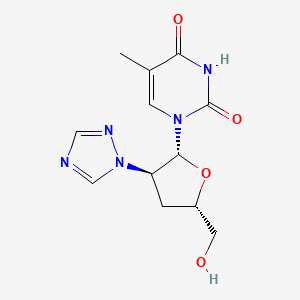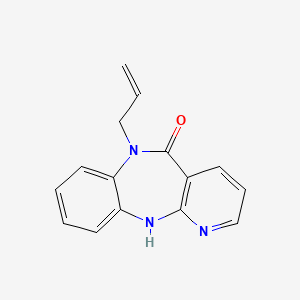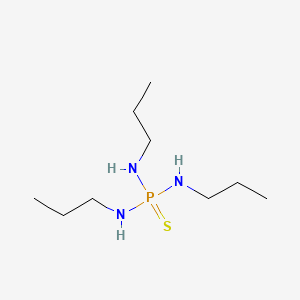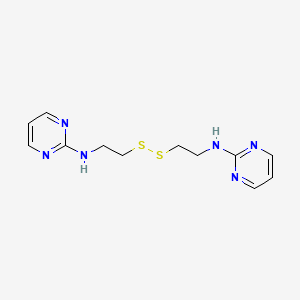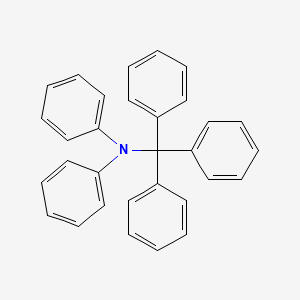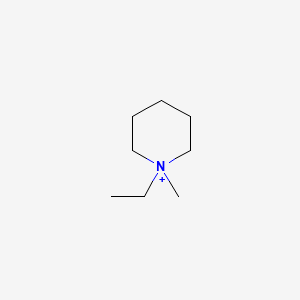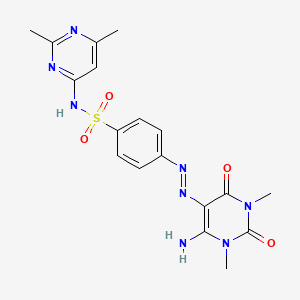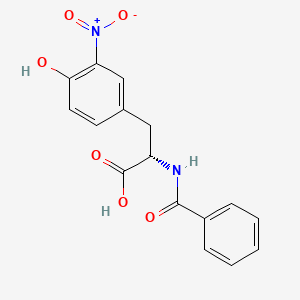
1-Nitrohydroxyphenyl-N-benzoylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galectin-1, commonly referred to as GAL 1, is a member of the galectin family of proteins. These proteins are characterized by their affinity for β-galactosides and their significant sequence similarity in the carbohydrate-binding site. Galectin-1 is expressed in various normal and pathological tissues and plays a crucial role in regulating immune responses, inflammation, and cell survival .
准备方法
Synthetic Routes and Reaction Conditions: Galectin-1 can be synthesized using recombinant DNA technology. The gene encoding Galectin-1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of Galectin-1 involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The protein is then harvested and purified using a combination of chromatography and filtration techniques .
化学反应分析
Types of Reactions: Galectin-1 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to β-galactoside-containing glycoconjugates on the surfaces of cells and extracellular matrices .
Common Reagents and Conditions: The binding interactions of Galectin-1 are facilitated by its carbohydrate recognition domain, which specifically recognizes and binds to β-galactosides. These interactions are typically studied under physiological conditions, such as neutral pH and body temperature .
Major Products Formed: The primary outcome of Galectin-1 binding is the formation of complexes with glycoconjugates. These complexes play a role in various biological processes, including cell adhesion, migration, and immune regulation .
科学研究应用
Chemistry: In chemistry, Galectin-1 is used as a model protein to study carbohydrate-protein interactions. Its well-characterized binding properties make it a valuable tool for understanding the principles of molecular recognition and binding specificity .
Biology: Galectin-1 is extensively studied in the field of cell biology for its role in cell adhesion, migration, and apoptosis. It is known to modulate immune responses by inducing apoptosis in activated T cells and promoting the differentiation of regulatory T cells .
Medicine: In medicine, Galectin-1 is investigated for its potential therapeutic applications. It has shown promise in treating inflammatory diseases, autoimmune disorders, and cancer. Galectin-1’s ability to modulate immune responses and promote tissue repair makes it a potential candidate for developing new therapeutic strategies .
Industry: In the industrial sector, Galectin-1 is used in the development of diagnostic tools and therapeutic agents. Its binding properties are exploited in the design of biosensors and drug delivery systems .
作用机制
Galectin-1 exerts its effects by binding to β-galactoside-containing glycoconjugates on the surfaces of cells. This binding triggers a cascade of signaling events that modulate various cellular processes. For example, Galectin-1 binding to T cells induces apoptosis by activating the mitochondrial pathway of cell death. Additionally, Galectin-1 can modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells .
相似化合物的比较
Similar Compounds: Other members of the galectin family, such as Galectin-3 and Galectin-9, share structural and functional similarities with Galectin-1. These proteins also bind to β-galactosides and play roles in immune regulation, cell adhesion, and apoptosis .
Uniqueness of Galectin-1: What sets Galectin-1 apart from other galectins is its broad range of biological activities and its ability to modulate immune responses in a context-dependent manner. While other galectins may have more specialized functions, Galectin-1 is involved in a wide array of physiological and pathological processes, making it a versatile and valuable target for scientific research and therapeutic development .
属性
CAS 编号 |
59921-69-6 |
|---|---|
分子式 |
C16H14N2O6 |
分子量 |
330.29 g/mol |
IUPAC 名称 |
(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |
InChI 键 |
CYNAPIVXKRLDER-LBPRGKRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


